molecular formula C10H9N3 B178066 2-(Pyridin-3-yl)pyridin-3-amine CAS No. 170808-76-1

2-(Pyridin-3-yl)pyridin-3-amine

Cat. No.: B178066
CAS No.: 170808-76-1
M. Wt: 171.2 g/mol
InChI Key: NKXNFVKMCMRREI-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of two pyridine rings connected by an amine group at the 3-position of each ring

Mechanism of Action

Target of Action

The primary target of 2-(Pyridin-3-yl)pyridin-3-amine is the Candida spp. , including several multidrug-resistant Candida spp . This compound has shown excellent antifungal activity against these fungal pathogens .

Mode of Action

This compound, also referred to as Probe II, interacts with its targets by inhibiting the formation of yeast to mold as well as ergosterol formation . This is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway, which is crucial for the survival and growth of fungi . By inhibiting the enzyme CYP51, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that can result in fungal cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound have been analyzed in silico . The ADMET analysis suggests that the compound could be moderately toxic to humans, although in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The compound exhibits potent activity against Candida spp., with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are enough to eliminate the Candida spp . The compound completely inhibits the formation of ergosterol in yeast cells at 2× MIC .

Biochemical Analysis

Biochemical Properties

It is known that aromatic amines like 2-(Pyridin-3-yl)pyridin-3-amine can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

Similar compounds have been shown to possess cytotoxic activity against certain cancer cell lines . For instance, some pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were found to have more cytotoxic activity than the reference drug imatinib .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. It is known that aromatic amines can participate in various chemical reactions, including C–C bond cleavage promoted by I2 and TBHP . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature , suggesting that it could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that aromatic amines can undergo various metabolic transformations, suggesting that this compound could potentially interact with various enzymes or cofactors in metabolic pathways .

Transport and Distribution

Its degree of lipophilicity, i.e., the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells .

Subcellular Localization

Given its lipophilic nature , it could potentially localize to lipid-rich areas of the cell, such as the cell membrane or certain organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 3-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of 3-aminopyridine attacks the bromine-substituted pyridine ring, resulting in the formation of the desired product .

Another method involves the use of transition metal catalysts, such as palladium, to facilitate the coupling of 3-aminopyridine with 3-bromopyridine. This method often employs ligands and bases to enhance the reaction efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), solvents (e.g., toluene, ethanol).

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)pyridin-3-amine is unique due to its specific arrangement of two pyridine rings connected by an amine group. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel compounds with diverse applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-pyridin-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXNFVKMCMRREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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